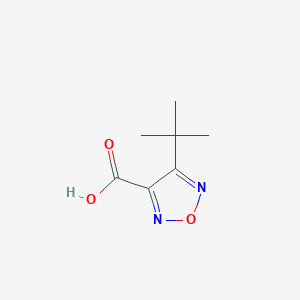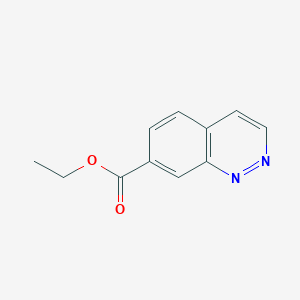
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide is an organoboron compound that features a thietane ring fused with a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with boronic acid or boronate esters under specific conditions. One common method includes:
Reacting thietane-1,1-dioxide with pinacolborane: in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the boron moiety can be replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thietane derivatives.
Coupling Reactions: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the boron and sulfur atoms. The boron atom can form stable complexes with other molecules, while the sulfur atom can undergo oxidation and substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide is unique due to the presence of both a thietane ring and a dioxaborolane moiety.
Propiedades
Fórmula molecular |
C9H17BO4S |
|---|---|
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H17BO4S/c1-8(2)9(3,4)14-10(13-8)7-5-15(11,12)6-7/h7H,5-6H2,1-4H3 |
Clave InChI |
JKIJJJKLCIVJRH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)

![8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661626.png)






